
Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based derivative characterized by a pyrazole core substituted with a 3-chlorophenyl group at position 3 and an ethyl carboxylate ester at position 3. Pyrazole derivatives are widely studied due to their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3-chlorobenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group or the pyrazole ring itself.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Case Study: Anti-Cancer Activity
A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against human colorectal cancer cell lines. The results indicated significant cytotoxicity, prompting further investigation into the mechanism of action and potential therapeutic applications in oncology .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the development of herbicides and pesticides. Its ability to enhance crop yield while protecting plants from pests makes it valuable for sustainable agriculture practices.
Case Study: Herbicidal Activity
Research has demonstrated that pyrazole derivatives can exhibit herbicidal properties. This compound was part of a series of compounds tested for their efficacy against common agricultural weeds. The findings suggested that modifications to the pyrazole ring could enhance herbicidal activity, supporting its application in crop protection strategies .
Material Science
The compound is also explored in material science for its role in developing advanced materials such as coatings and polymers. Its chemical stability and resistance to environmental factors make it suitable for use in various industrial applications.
Case Study: Coating Formulations
In a recent study, this compound was incorporated into polymer matrices to create coatings with improved durability and resistance to degradation. The performance of these coatings was assessed under various environmental conditions, demonstrating enhanced longevity compared to traditional formulations .
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physical Properties
Key structural variations among pyrazole-5-carboxylate derivatives include substituents on the phenyl ring, alkyl/aryl groups at the N1 position, and functional groups at the oxoethyl or carboxylate positions. These modifications significantly alter physical properties such as melting points and yields:
Key Observations :
- Electron-withdrawing groups (Cl, Br, F) improve thermal stability and intermolecular interactions (e.g., C–H···O bonds in crystal structures) .
- Bulky substituents (e.g., benzyl, tert-butyl) reduce planarity, as seen in dihedral angles between pyrazole and aryl rings (e.g., 77.72° in ) .
Crystallographic and Stability Insights
- Hydrogen Bonding : Weak C–H···O and C–H···π interactions stabilize crystal packing, as observed in centrosymmetric dimers () .
Biological Activity
Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its versatility in drug design. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.
- Molecular Formula : CHClNO
- Molecular Weight : 251.68 g/mol
- CAS Number : 1285545-03-0
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrazole derivatives, this compound was shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
This compound has also been evaluated for anticancer activity. In various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), it exhibited cytotoxic effects with IC values ranging from 12.50 µM to 42.30 µM .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Modulation : this compound may interact with various receptors, modulating their activity and influencing cellular responses.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via cyclocondensation or alkylation reactions. For example, using 2-bromo-1-phenylethanone and potassium carbonate in acetonitrile under reflux yields 70% after column chromatography (ethyl acetate/petroleum ether) . Alternative methods involve THF and trimethylaluminum (Me₃Al) for amide formation, achieving moderate yields (28–68%) . Optimization requires adjusting solvent polarity, temperature, and catalyst loading. Monitoring via TLC and purification via column chromatography are critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H NMR : Assign peaks using chemical shifts (e.g., δ 13.38 ppm for pyrazole NH, δ 4.18–4.21 ppm for ethyl ester protons) .
- X-ray diffraction : Resolve molecular geometry (e.g., dihedral angles between pyrazole and chlorophenyl rings: 3.65°) and hydrogen bonding (C–H···O interactions) .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ .
Refinement software like SHELXL validates crystallographic data (R-factor < 0.05) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While classified as non-hazardous, standard precautions apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Dispose of waste via licensed facilities (avoid drains) .
Emergency measures include flushing eyes with water (15+ minutes) and avoiding induced vomiting if ingested .
Advanced Research Questions
Q. How can discrepancies between calculated and observed crystallographic data be resolved?
Discrepancies in electron density maps or R-factors may arise from twinning or disorder. Use SHELXL's TWIN/BASF commands for twinned data or PART instructions for disordered atoms . Cross-validate with Mercury's packing similarity analysis to compare intermolecular interactions with analogous structures (e.g., Ethyl 3-(4-chlorophenyl) derivatives) .
Q. What computational methods validate the stability of intermolecular interactions in the crystal lattice?
Density Functional Theory (DFT) calculates hydrogen bond energies (e.g., C5–H5···O1: ~3 kcal/mol) and π-π stacking contributions . Mercury CSD analyzes packing motifs (e.g., S(6) planar rings) and void spaces . Compare with similar pyrazole-carboxylates to identify trends in lattice stabilization .
Q. How is the biological activity of this compound evaluated in drug discovery contexts?
Derivatives are screened via:
- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., apoptosis induction via integrin β4 targeting) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., fluorophenyl groups) to enhance binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., mGluR5 ligands) using PDB structures .
Q. Can computational modeling replace experimental data in structural analysis?
No, but DFT or Molecular Mechanics (MM) complements experimental findings. For example, optimize H-atom positions using riding models (Uiso(H) = 1.2–1.5Ueq) and validate torsional angles (e.g., N1–C4–C3–O1: 175.6°) against X-ray data .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show:
- Thermal degradation : Decomposes at >200°C, releasing CO and HCl .
- Photostability : Store in amber vials at 4°C to prevent ester hydrolysis.
- Solvent compatibility : Stable in acetonitrile or DMSO for >6 months .
Q. What strategies are used to synthesize derivatives with enhanced pharmacological properties?
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility .
- Amide formation : React with amines (e.g., 1-(3-chlorophenyl)ethylamine) using Me₃Al in THF .
- Halogen substitution : Introduce fluorine at the 4-position to modulate bioavailability .
Q. How is purity validated for publications or regulatory submissions?
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJUHLHQTCZSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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